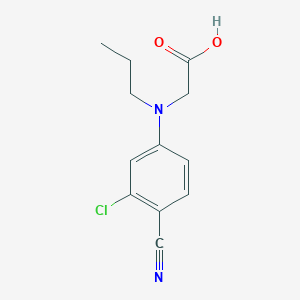
2-(3-chloro-4-cyano-N-propylanilino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-4-cyano-N-propylanilino)acetic acid, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Aplicaciones Científicas De Investigación
2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been extensively studied for its potential applications in various research fields. One of the primary areas of research is in the field of inflammation. 2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Mecanismo De Acción
The mechanism of action of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. 2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been shown to selectively inhibit COX-2, which is the isoform of COX that is primarily responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been shown to possess potent anti-inflammatory, analgesic, and antipyretic properties. It has been demonstrated to reduce the production of prostaglandins, which are involved in the inflammatory response. 2-(3-chloro-4-cyano-N-propylanilino)acetic acid has also been shown to reduce pain and fever in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid is its potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(3-chloro-4-cyano-N-propylanilino)acetic acid. One area of research is in the development of more potent and selective COX-2 inhibitors. Another area of research is in the development of new applications for 2-(3-chloro-4-cyano-N-propylanilino)acetic acid, such as in the treatment of cancer or infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid and its potential side effects.
Métodos De Síntesis
2-(3-chloro-4-cyano-N-propylanilino)acetic acid can be synthesized through a multistep process that involves the reaction of 3-chloro-4-cyanobenzylamine with ethyl 2-bromoacetate, followed by hydrolysis of the resulting ester to yield 2-(3-chloro-4-cyano-N-propylanilino)acetic acid. The purity of the final product can be improved through recrystallization.
Propiedades
IUPAC Name |
2-(3-chloro-4-cyano-N-propylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-5-15(8-12(16)17)10-4-3-9(7-14)11(13)6-10/h3-4,6H,2,5,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASPKEIGBYXBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C1=CC(=C(C=C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-cyano-N-propylanilino)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[5-(diethylsulfamoyl)pyridin-2-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7560520.png)
![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)
